molecular formula C14H17NO3S B2800675 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide CAS No. 2309259-23-0

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide

Cat. No.: B2800675
CAS No.: 2309259-23-0
M. Wt: 279.35
InChI Key: LCKXVVZOMJUDRF-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a butanamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may result in the formation of sulfoxides or sulfones, while reduction of the furan ring may result in the formation of dihydrofuran derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The specific molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds contain a thiophene ring and exhibit various biological activities, including anticancer and anti-inflammatory properties.

    Furan derivatives: These compounds contain a furan ring and are used in the synthesis of various pharmaceuticals and materials.

    Butanamide derivatives: These compounds contain a butanamide moiety and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-2-4-14(17)15-9-10(16)11-6-7-12(18-11)13-5-3-8-19-13/h3,5-8,10,16H,2,4,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKXVVZOMJUDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=C(O1)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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